(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and ethoxy groups attached to a pentene backbone. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses. It is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether. The process begins by mixing dichloromethane and pyridine at room temperature. The temperature is then lowered to -5°C, and trifluoroacetic acid is added dropwise. After stirring for 10 minutes, ethyl vinyl ether is added, followed by the slow addition of methylsulfonyl chloride while maintaining the low temperature .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred for its efficiency and safety. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction product is continuously extracted, resulting in a rapid and efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: Reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: Reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product, which on hydrolysis yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used in substitution reactions.
Organozinc Compounds: Used in addition reactions.
Triethyl Phosphite: Used in cycloaddition reactions.
Major Products Formed
Ethoxy Group Substitution Products: Formed from reactions with phenylmagnesium bromide.
1,2-Addition Products: Formed from reactions with organozinc compounds.
Cycloaddition Products: Formed from reactions with triethyl phosphite.
Scientific Research Applications
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one has several applications in scientific research:
Biology: Utilized in the synthesis of N-protected amino acids, which are useful in peptide synthesis.
Medicine: Serves as an intermediate in the production of pharmaceuticals.
Industry: Employed in the manufacture of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to produce a wide range of chemical products .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but differs in the position of the ethoxy group.
1-Ethoxy-3-oxo-4,4,4-trifluorobut-1-ene: Another similar compound with a different arrangement of functional groups.
Uniqueness
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is unique due to its specific arrangement of trifluoromethyl and ethoxy groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity.
Properties
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoropent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWKHBFRFQWARS-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.